molecular formula C22H17N3O3 B15012058 2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15012058
M. Wt: 371.4 g/mol
InChI Key: MLDWJOHIFKCQRM-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
  • Dichloroaniline

Uniqueness

(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE stands out due to its unique combination of a benzoxazole ring and a nitrophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C22H17N3O3/c1-14-3-6-17(11-15(14)2)22-24-20-12-18(7-10-21(20)28-22)23-13-16-4-8-19(9-5-16)25(26)27/h3-13H,1-2H3

InChI Key

MLDWJOHIFKCQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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